molecular formula C7H7NO3 B14850321 1-(4,6-Dihydroxypyridin-2-YL)ethanone

1-(4,6-Dihydroxypyridin-2-YL)ethanone

Cat. No.: B14850321
M. Wt: 153.14 g/mol
InChI Key: QCYXBMISGWZIOU-UHFFFAOYSA-N
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Description

1-(4,6-Dihydroxypyridin-2-YL)ethanone: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 6 on the pyridine ring and an ethanone group at position 2. The presence of hydroxyl groups makes it a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxypyridin-2-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dihydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pyridine-2,4,6-trione.

    Reduction: Formation of 1-(4,6-dihydroxypyridin-2-yl)ethanol.

    Substitution: Formation of 1-(4,6-dialkoxypyridin-2-yl)ethanone or 1-(4,6-diacylpyridin-2-yl)ethanone.

Scientific Research Applications

Chemistry: 1-(4,6-Dihydroxypyridin-2-YL)ethanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents .

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(4,6-Dihydroxypyridin-2-YL)ethanone involves its interaction with molecular targets through its hydroxyl and ethanone groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Hydroxy-2,6-dimethyl-5,6-dihydro-3-pyridinyl)ethanone
  • 1-(6-Amino-1,3-benzodioxol-5-yl)-2-chloroethanone
  • 1-(5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl)ethanone

Comparison: In contrast, similar compounds may have different substituents that alter their chemical and biological properties .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

6-acetyl-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H7NO3/c1-4(9)6-2-5(10)3-7(11)8-6/h2-3H,1H3,(H2,8,10,11)

InChI Key

QCYXBMISGWZIOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)O

Origin of Product

United States

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